1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE
Overview
Description
1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a nitro group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzyl chloride, 2-methylimidazole, and nitric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and reaction time are optimized to ensure maximum yield and purity of the product.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Coupling: Boronic acids, palladium catalyst, base.
Major Products:
Reduction: 1-[(3-AMINOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE.
Substitution: Various substituted imidazole derivatives.
Coupling: Biaryl imidazole derivatives.
Scientific Research Applications
1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Tramadol: 2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL.
Indole Derivatives: Compounds containing the indole nucleus with similar biological activities
Uniqueness: 1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-2-methyl-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-9-13-7-12(15(16)17)14(9)8-10-4-3-5-11(6-10)18-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVJECCBRGWVKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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